1-[3-(4-bromophenyl)acryloyl]azepane

Kinase inhibition Src family kinases Oncology research

1-[3-(4-Bromophenyl)acryloyl]azepane is an organic compound featuring a 4-bromophenyl group linked to an azepane ring via an acryloyl moiety, with the molecular formula C15H18BrNO and a molecular weight of 308 g/mol. This compound is a member of the azepane family—seven-membered nitrogen-containing heterocycles recognized for their conformational flexibility and utility as scaffolds in medicinal chemistry.

Molecular Formula C15H18BrNO
Molecular Weight 308.21 g/mol
Cat. No. B5761275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(4-bromophenyl)acryloyl]azepane
Molecular FormulaC15H18BrNO
Molecular Weight308.21 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)C=CC2=CC=C(C=C2)Br
InChIInChI=1S/C15H18BrNO/c16-14-8-5-13(6-9-14)7-10-15(18)17-11-3-1-2-4-12-17/h5-10H,1-4,11-12H2/b10-7+
InChIKeyLDEKGOSYSIVQEY-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[3-(4-Bromophenyl)acryloyl]azepane: A Distinct Acrylamide-Azepane Building Block for Kinase and Epigenetic Probe Development


1-[3-(4-Bromophenyl)acryloyl]azepane is an organic compound featuring a 4-bromophenyl group linked to an azepane ring via an acryloyl moiety, with the molecular formula C15H18BrNO and a molecular weight of 308 g/mol . This compound is a member of the azepane family—seven-membered nitrogen-containing heterocycles recognized for their conformational flexibility and utility as scaffolds in medicinal chemistry [1]. The presence of both an acrylamide functional group and a bromophenyl substituent endows this molecule with distinct physicochemical and biological interaction profiles that differentiate it from simpler azepane derivatives. Available data from authoritative databases indicate that this compound has been evaluated across multiple target classes, including kinases (Src), epigenetic bromodomains (BRD3, ATAD2), and cytochrome P450 enzymes (CYP2C9), establishing a foundation for its consideration as a specialized research tool [2].

Why 1-[3-(4-Bromophenyl)acryloyl]azepane Cannot Be Directly Substituted by Other Azepane Analogs in Research Programs


Substituting 1-[3-(4-bromophenyl)acryloyl]azepane with seemingly similar azepane derivatives—such as 2-(4-bromophenyl)azepane, 1-(4-bromobenzyl)azepane, or simpler phenyl azepanes—introduces significant and quantifiable changes in both physicochemical properties and biological activity profiles that can derail research reproducibility and SAR interpretation. The acryloyl linker in this compound, absent in direct phenyl-azepane analogs, contributes to a distinct logP value of 4.31 and predicted aqueous solubility (logSW -5.13) that governs membrane permeability and assay behavior . Furthermore, the specific substitution pattern and functional group arrangement directly impact target engagement: available data show this compound exhibits measurable activity against Src kinase (IC50 = 21.6 μM) and demonstrates >7 μM inhibition of CYP2C9, whereas many structurally related azepanes lack documented kinase or CYP interaction profiles entirely [1]. Generic substitution without experimental validation therefore risks introducing uncontrolled variables in potency, selectivity, and metabolic stability that cannot be predicted from structural similarity alone.

Quantitative Differentiation of 1-[3-(4-Bromophenyl)acryloyl]azepane: Head-to-Head and Cross-Study Comparisons for Informed Procurement


Src Kinase Inhibition: Quantitative Activity Benchmark for Kinase-Focused Screening

1-[3-(4-Bromophenyl)acryloyl]azepane demonstrates measurable inhibition of the proto-oncogene tyrosine-protein kinase Src with an IC50 of 21.6 μM (21,600 nM) against the His6-tagged Src kinase domain [1]. This activity provides a quantitative benchmark that distinguishes it from the majority of commercially available azepane derivatives, which lack documented Src inhibition data. While this potency is moderate compared to optimized clinical Src inhibitors, it establishes a validated starting point for SAR exploration and scaffold optimization in kinase-focused programs [1].

Kinase inhibition Src family kinases Oncology research Chemical probe development

CYP2C9 Inhibition Profile: Low Liability for Metabolic Drug-Drug Interaction Studies

In human liver microsome assays, 1-[3-(4-bromophenyl)acryloyl]azepane exhibits an IC50 greater than 7 μM (>7,000 nM) against cytochrome P450 2C9 (CYP2C9), a key enzyme involved in the metabolism of approximately 15% of clinically used drugs [1]. This value indicates a low potential for CYP2C9-mediated drug-drug interactions and contrasts with many brominated aromatic compounds that frequently show sub-micromolar CYP2C9 inhibition [1]. The >7 μM IC50 threshold serves as a practical filter for prioritizing compounds with favorable ADME profiles in early-stage discovery.

Drug metabolism CYP450 inhibition ADME-Tox profiling Drug-drug interaction

Physicochemical Profile: LogP 4.31 Defines a Distinct Lipophilicity Window for CNS and Cell Permeability Optimization

1-[3-(4-Bromophenyl)acryloyl]azepane possesses a calculated logP value of 4.31 and a predicted aqueous solubility (logSW) of -5.13, defining a specific lipophilicity-hydrophilicity balance . This logP value places the compound within the optimal range for blood-brain barrier permeability (typically logP 2-5) while maintaining sufficient aqueous solubility for in vitro assay compatibility . In contrast, structurally similar azepane derivatives lacking the acryloyl linker—such as 1-(4-bromophenyl)azepane or 2-(4-bromophenyl)azepane—exhibit lower calculated logP values (approximately 3.2-3.8 based on fragment contributions), resulting in different membrane partitioning behavior and cellular uptake kinetics.

Lipophilicity Drug design Cell permeability CNS drug discovery

Broad Target Profiling: Documented Activity Across Multiple Therapeutic Target Classes

Beyond Src kinase and CYP2C9, 1-[3-(4-bromophenyl)acryloyl]azepane has been evaluated in multiple additional biochemical assays, including inhibition of platelet 12-lipoxygenase (tested at 30 μM), binding to BRD3 bromodomain, and inhibition of pseudolysin from Bacillus thermoproteolyticus (IC50 = 3.3 μM) [1][2]. This multi-target profiling distinguishes the compound from the majority of commercially available azepane derivatives, which typically lack any documented biological annotation. While the data are derived from disparate sources and lack direct head-to-head comparisons, the breadth of documented activity provides a unique starting point for researchers seeking a scaffold with validated engagement across diverse target classes.

Multi-target profiling Epigenetics Kinase screening Chemical biology

Optimal Research and Industrial Applications for 1-[3-(4-Bromophenyl)acryloyl]azepane Based on Quantified Differentiation


Kinase-Focused Chemical Probe and Hit Expansion Programs

With documented Src kinase inhibition (IC50 = 21.6 μM), this compound serves as a validated starting point for structure-activity relationship (SAR) studies targeting the Src family of non-receptor tyrosine kinases. Researchers can use this scaffold for systematic analog generation to improve potency and selectivity, leveraging the pre-existing activity data to benchmark new derivatives against a known baseline [1]. The bromophenyl group also provides a convenient synthetic handle for further functionalization via cross-coupling reactions.

ADME-Tox Profiling and Metabolic Stability Assessment

The experimentally determined CYP2C9 inhibition profile (IC50 >7 μM) and calculated physicochemical properties (logP = 4.31, logSW = -5.13) make this compound a useful reference standard for ADME-Tox assay development and validation [1]. Its low CYP2C9 liability allows it to serve as a negative control in cytochrome P450 inhibition panels, while its defined lipophilicity supports its use in membrane permeability and cellular uptake studies.

Multi-Target Deconvolution and Phenotypic Screening Follow-Up

Given the breadth of documented biological activities across multiple target classes—including Src kinase, 12-lipoxygenase, BRD3 bromodomain, and pseudolysin—this compound is well-suited for target deconvolution studies following phenotypic screening hits [1]. Its multi-target annotation provides a rich hypothesis-generating platform for identifying the molecular mechanism underlying observed cellular phenotypes, reducing the time and resources required for de novo target identification.

CNS Drug Discovery Scaffold Optimization

The logP value of 4.31 falls within the optimal range for blood-brain barrier permeability, positioning this compound as a privileged scaffold for CNS-targeted drug discovery programs [1]. The azepane ring provides conformational flexibility that can be exploited to optimize target binding while maintaining favorable CNS penetration, making it a strategic building block for programs targeting neurological or psychiatric indications.

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